molecular formula C10H11NO3S B1296392 2-(2-Hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid CAS No. 72678-82-1

2-(2-Hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid

Cat. No.: B1296392
CAS No.: 72678-82-1
M. Wt: 225.27 g/mol
InChI Key: APAUAYLVDHNFBF-UHFFFAOYSA-N
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Description

2-(2-Hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid is an organic compound that belongs to the class of thiazolidines. Thiazolidines are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This particular compound is characterized by the presence of a hydroxyphenyl group attached to the thiazolidine ring, which imparts unique chemical and biological properties.

Mechanism of Action

Target of Action

It is known that similar compounds have been used in enzyme-triggered molecular brachytherapy . This suggests that the compound could potentially interact with specific enzymes to exert its effects.

Mode of Action

It’s worth noting that similar compounds have been used in enzyme-triggered molecular brachytherapy . In this process, an enzyme attached to an antibody converts an inactive small-molecule prodrug into an active drug . This could potentially be a mechanism through which 2-(2-Hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid operates.

Biochemical Pathways

It is known that similar compounds can affect the aggregation of certain substrates in aqueous solution . This suggests that the compound could potentially influence biochemical pathways related to aggregation and solubility.

Pharmacokinetics

Similar compounds, such as deferasirox, have been studied extensively . Deferasirox is known to have a high protein binding rate and a biological half-life of 8-16 hours . It’s important to note that the pharmacokinetic properties of this compound may differ significantly.

Result of Action

Similar compounds have been shown to cause a conversion from aqueous-soluble to aqueous-insoluble upon treatment with a phosphatase or phosphodiesterase . This suggests that this compound could potentially have similar effects.

Action Environment

It’s worth noting that similar compounds have been shown to readily aggregate in aqueous solution . This suggests that the compound’s action could potentially be influenced by factors such as pH and temperature.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid typically involves the condensation of 2-aminothiophenol with glyoxylic acid. The reaction is carried out under acidic conditions, often using hydrochloric acid as a catalyst. The reaction proceeds through the formation of an intermediate Schiff base, which subsequently cyclizes to form the thiazolidine ring.

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by optimizing the reaction conditions, such as temperature, pH, and concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the product. The use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, can also be considered to minimize the environmental impact.

Types of Reactions:

    Oxidation: The hydroxyphenyl group can undergo oxidation to form quinone derivatives.

    Reduction: The carboxylic acid group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions, leading to the formation of various ethers and esters.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Ethers and esters.

Scientific Research Applications

2-(2-Hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex thiazolidine derivatives.

    Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in the development of new antibiotics.

    Industry: The compound can be used in the synthesis of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

  • 2-(2-Hydroxyphenyl)benzothiazole
  • 2-(2-Hydroxyphenyl)oxazole
  • 2-(2-Hydroxyphenyl)phosphonic acid

Comparison: While all these compounds share the hydroxyphenyl group, the nature of the heterocyclic ring (thiazolidine, benzothiazole, oxazole, or phosphonic acid) imparts distinct chemical and biological properties. For instance, 2-(2-Hydroxyphenyl)benzothiazole is known for its fluorescence properties, making it useful in imaging applications. In contrast, 2-(2-Hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid is more versatile in its chemical reactivity and biological activities.

Conclusion

This compound is a compound of significant interest due to its unique chemical structure and diverse applications in various fields. Its synthesis, chemical reactivity, and biological activities make it a valuable compound for further research and development.

Properties

IUPAC Name

2-(2-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3S/c12-8-4-2-1-3-6(8)9-11-7(5-15-9)10(13)14/h1-4,7,9,11-12H,5H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APAUAYLVDHNFBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC(S1)C2=CC=CC=C2O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70316423
Record name 2-(2-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70316423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72678-82-1
Record name 2-(2-Hydroxyphenyl)-4-thiazolidinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=72678-82-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 303516
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072678821
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 72678-82-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=303516
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(2-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70316423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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